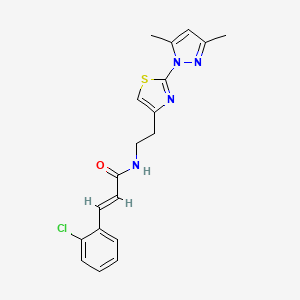
(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure
The compound can be broken down into its key components:
- Acrylamide backbone : Provides a platform for various substitutions.
- Chlorophenyl group : Introduces electronic effects that can influence biological activity.
- Thiazole and pyrazole moieties : Known for their diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is C19H20ClN3S.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole rings. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation. The presence of the 2-chlorophenyl group may enhance the cytotoxic effects against various cancer cell lines.
Case Study
In a study by Evren et al. (2019), novel thiazole-integrated compounds were synthesized and tested against human lung adenocarcinoma cells (A549). One derivative demonstrated significant selectivity with an IC50 value indicating potent anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against cancer cells .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the thiazole ring has been correlated with increased antibacterial and antifungal activities.
Research Findings
A study reported that thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains, indicating their potential use as therapeutic agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of cell cycle progression : By interfering with key regulatory proteins involved in cell division.
- Induction of apoptosis : Through activation of caspases and other apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances cytotoxicity against cancer cells |
| Thiazole Moiety | Increases antimicrobial potency |
| Pyrazole Ring | Contributes to overall biological activity |
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-11-14(2)24(23-13)19-22-16(12-26-19)9-10-21-18(25)8-7-15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,25)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCSYNBWFDPQO-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













